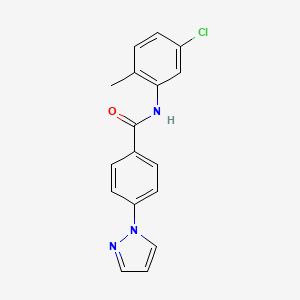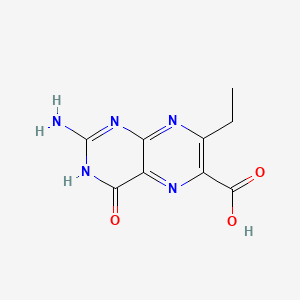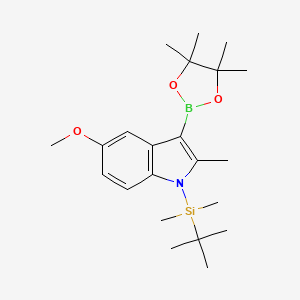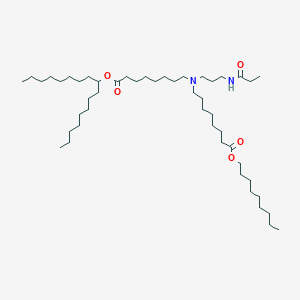![molecular formula C14H12N3O3+ B13367600 8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium is a heterocyclic compound that features a fused pyridine and benzimidazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the annulation of substituted benzimidazoles with nitroalkenes under acidic conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium involves its interaction with various molecular targets. The nitro group is often involved in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in microbial and cancer cells. The compound may also interact with DNA and proteins, disrupting their normal function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H12N3O3+ |
|---|---|
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
1-(8-nitropyrido[1,2-a]benzimidazol-5-ium-5-yl)propan-2-one |
InChI |
InChI=1S/C14H12N3O3/c1-10(18)9-16-12-6-5-11(17(19)20)8-13(12)15-7-3-2-4-14(15)16/h2-8H,9H2,1H3/q+1 |
InChI-Schlüssel |
SQCSIRQTGMMDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C[N+]1=C2C=CC=CN2C3=C1C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(3-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B13367531.png)
![3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367546.png)

![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B13367560.png)
![N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367564.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367576.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367612.png)


